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molecular formula C7H12O2 B8343884 Bicyclo[2.2.1]heptane-1,2-diol CAS No. 28676-79-1

Bicyclo[2.2.1]heptane-1,2-diol

Cat. No. B8343884
M. Wt: 128.17 g/mol
InChI Key: WZZPVFWYFOZMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05958821

Procedure details

A mixture of 0.96 gram (10 millimoles) of norbornane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 10 milliliters of acetic acid was stirred in an oxygen atmosphere at a temperature of 75° C. for 15 hours to give 1-hydroxynorbornane (selectivity for norbornane 44%, yield 44%) and 1,2-dihydroxynorbornane (selectivity for norbornane 55%, yield 55%) with a transformation rate of norbornane of 99% and the selectivity for the alcohols of 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
reactant
Reaction Step Two
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.[OH:8]N1[C:13](=[O:14])[C:12]2=CC=[CH:17][CH:18]=[C:11]2C1=O.O=O.[C:22]([OH:25])(=O)[CH3:23]>>[OH:8][C:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.[OH:25][C:22]12[CH2:23][CH:11]([CH2:18][CH2:17]1)[CH2:12][CH:13]2[OH:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CCC(CC1)C2
Step Two
Name
Quantity
0.96 g
Type
reactant
Smiles
C12CCC(CC1)C2
Name
Quantity
0.13 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC12CCC(CC1)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%
Name
Type
product
Smiles
OC12C(CC(CC1)C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05958821

Procedure details

A mixture of 0.96 gram (10 millimoles) of norbornane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 10 milliliters of acetic acid was stirred in an oxygen atmosphere at a temperature of 75° C. for 15 hours to give 1-hydroxynorbornane (selectivity for norbornane 44%, yield 44%) and 1,2-dihydroxynorbornane (selectivity for norbornane 55%, yield 55%) with a transformation rate of norbornane of 99% and the selectivity for the alcohols of 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
reactant
Reaction Step Two
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.[OH:8]N1[C:13](=[O:14])[C:12]2=CC=[CH:17][CH:18]=[C:11]2C1=O.O=O.[C:22]([OH:25])(=O)[CH3:23]>>[OH:8][C:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.[OH:25][C:22]12[CH2:23][CH:11]([CH2:18][CH2:17]1)[CH2:12][CH:13]2[OH:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CCC(CC1)C2
Step Two
Name
Quantity
0.96 g
Type
reactant
Smiles
C12CCC(CC1)C2
Name
Quantity
0.13 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC12CCC(CC1)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%
Name
Type
product
Smiles
OC12C(CC(CC1)C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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